molecular formula C10H20N2O B1306544 4-(Piperidin-3-ylmethyl)morpholine CAS No. 81310-60-3

4-(Piperidin-3-ylmethyl)morpholine

Cat. No.: B1306544
CAS No.: 81310-60-3
M. Wt: 184.28 g/mol
InChI Key: ALFVQZQTMWKLKX-UHFFFAOYSA-N
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Description

“4-(Piperidin-3-ylmethyl)morpholine” is a chemical compound .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H20N2O . Its molecular weight is 184.28 g/mol .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthetic Approaches and Pharmacological Applications

Piperazine and Morpholine Derivatives

Piperazine and morpholine derivatives demonstrate a broad spectrum of pharmacological applications. Recent advancements in the synthesis of these derivatives have revealed their potent pharmacophoric activities. These compounds are investigated for their roles in treating allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis through their action as small molecule antagonists for chemokine receptors like CCR3. The structural diversity and synthetic versatility of piperazine and morpholine derivatives allow for the development of novel compounds with potential therapeutic benefits in various medical fields, including neurology and oncology (Al-Ghorbani et al., 2015) (Willems & IJzerman, 2009).

Morpholine and Pyrans Derivatives

The morpholine ring, being a six-membered aromatic organic heterocycle, is present in various compounds developed for diverse pharmacological activities. This review highlights the significant role of morpholine derivatives in drug design, emphasizing their broad pharmacological profiles, including antimicrobial and anticancer activities. The synthesis and exploration of morpholine and pyran analogues have been a focus of recent research, showcasing the potential of these compounds in the development of new therapeutic agents (Asif & Imran, 2019).

Antisense Oligonucleotides

Morpholino oligos, which are antisense oligonucleotides, have been explored for their ability to inhibit gene function in various model organisms. These compounds offer a relatively simple and rapid method to study gene function, with applications potentially extending to therapeutic interventions for genetic disorders. This review surveys the use of morpholinos across different species, highlighting their successes and limitations in targeting both maternal and zygotic gene functions (Heasman, 2002).

Properties

IUPAC Name

4-(piperidin-3-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFVQZQTMWKLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390135
Record name 4-(piperidin-3-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81310-60-3
Record name 4-(3-Piperidinylmethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81310-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(piperidin-3-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(piperidin-3-yl)methyl]morpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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